molecular formula C9H12N2O B15071834 1-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-5-yl)ethanone

1-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-5-yl)ethanone

Cat. No.: B15071834
M. Wt: 164.20 g/mol
InChI Key: UDHGDOGVVOSLRX-UHFFFAOYSA-N
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Description

1-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-5-yl)ethanone is a heterocyclic compound that features an imidazo[1,5-a]pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-5-yl)ethanone can be synthesized through a multi-step process involving the condensation of appropriate aldehydes, Meldrum’s acid, and 2-(nitromethylene)imidazolidine. The reaction is typically carried out in a propanol medium with sodium bromide as an electrolyte, inside an undivided cell .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include scaling up the laboratory synthesis methods and employing continuous flow reactors for better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions: 1-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-5-yl)ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazo[1,5-a]pyridine derivatives.

    Reduction: Reduction reactions can yield tetrahydro derivatives with different functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the imidazo[1,5-a]pyridine core.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines and thiols can be employed under basic conditions.

Major Products Formed:

    Oxidation: Imidazo[1,5-a]pyridine derivatives with various functional groups.

    Reduction: Tetrahydro derivatives with modified functional groups.

    Substitution: Substituted imidazo[1,5-a]pyridine compounds with diverse functional groups.

Scientific Research Applications

1-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-5-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-5-yl)ethanone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the functional groups present on the compound .

Comparison with Similar Compounds

Uniqueness: 1-(5,6,7,8-Tetrahydroimidazo[1,5-a]pyridin-5-yl)ethanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

1-(5,6,7,8-tetrahydroimidazo[1,5-a]pyridin-5-yl)ethanone

InChI

InChI=1S/C9H12N2O/c1-7(12)9-4-2-3-8-5-10-6-11(8)9/h5-6,9H,2-4H2,1H3

InChI Key

UDHGDOGVVOSLRX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1CCCC2=CN=CN12

Origin of Product

United States

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